molecular formula C9H11N5O5 B2988535 3'-Azido-3'-deoxy-beta-L-uridine CAS No. 2095417-28-8

3'-Azido-3'-deoxy-beta-L-uridine

Cat. No. B2988535
CAS RN: 2095417-28-8
M. Wt: 269.217
InChI Key: WQBCHXWMHQMQKW-PSQAKQOGSA-N
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Description

3’-Azido-3’-deoxy-beta-L-uridine (also known as Compound 25 ) is a nucleoside derivative. It plays a significant role in click chemistry due to its Azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) with molecules containing Alkyne groups. Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur when it interacts with molecules containing DBCO or BCN groups .


Synthesis Analysis

The synthesis of 3’-Azido-3’-deoxy-beta-L-uridine involves specific chemical reactions. One notable method is described by Ren Hang et al. in the Chinese Journal of Organic Chemistry (2018, 38(1): 138-147). Further exploration of the synthetic pathways and optimization strategies would be valuable for future research .


Molecular Structure Analysis

The molecular formula of 3’-Azido-3’-deoxy-beta-L-uridine is C₉H₁₁N₅O₅ , with a molecular weight of 269.21 g/mol . Its chemical structure consists of a uridine base modified with an azide group at the 3’-position. The stereochemistry is beta-L configuration .


Chemical Reactions Analysis

As mentioned earlier, 3’-Azido-3’-deoxy-beta-L-uridine can participate in click chemistry reactions. Its azide functionality allows it to react with alkynes, forming triazole linkages. Researchers often employ this compound as a versatile tool for bioconjugation and labeling purposes .


Physical And Chemical Properties Analysis

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properties

IUPAC Name

1-[(2S,3S,4R,5R)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBCHXWMHQMQKW-PSQAKQOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)N=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azido-3'-deoxy-beta-L-uridine

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